

Pirtobrutinib: A Deep Dive into its Chemical Architecture and Synthesis

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Compound of Interest

Compound Name: *Pirtobrutinib*

Cat. No.: *B8146385*

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Abstract

Pirtobrutinib, marketed under the brand name Jaypirca, is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] Its unique reversible binding mechanism allows it to overcome resistance to covalent BTK inhibitors, marking a significant advancement in the treatment of B-cell malignancies such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[3][5] This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic pathways developed for **pirtobrutinib**, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

Pirtobrutinib is a complex organic molecule with the systematic IUPAC name (S)-5-amino-3-(4-(((5-fluoro-2-methoxybenzoyl)amino)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide.[2] Its chemical and physical properties are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	5-amino-3-(4-{{(5-fluoro-2-methoxybenzoyl)amino]methyl}phenyl)-1-((2S)-1,1,1-trifluoropropan-2-yl)pyrazole-4-carboxamide	[1]
Molecular Formula	C22H21F4N5O3	[1] [5]
Molecular Weight	479.436 g/mol	[1]
CAS Number	2101700-15-4	[1] [5]
SMILES	COc1ccc(F)cc1C(=O)NCc1ccc(-c2nn(--INVALID-LINK--C(F) (F)F)c(N)c2C(N)=O)cc1	[1]
InChI Key	FWZAWAUZXYCBKZ-NSHDSACASA-N	[1] [2]

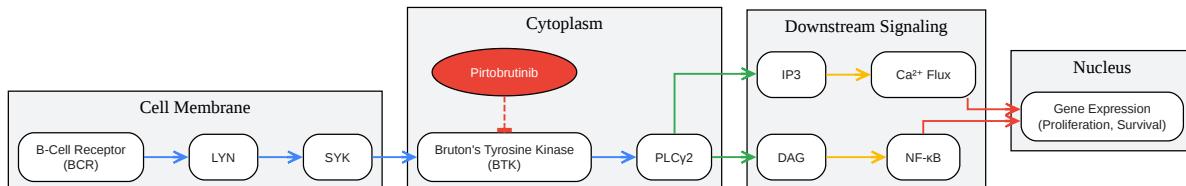
The structure of **pirtobrutinib** features a central pyrazole ring, which is a common scaffold in medicinal chemistry. Attached to this core are several key functional groups that contribute to its high affinity and selectivity for the BTK enzyme. The trifluoromethyl group and the fluorinated methoxybenzoyl moiety are crucial for its binding interactions within the kinase domain of BTK.

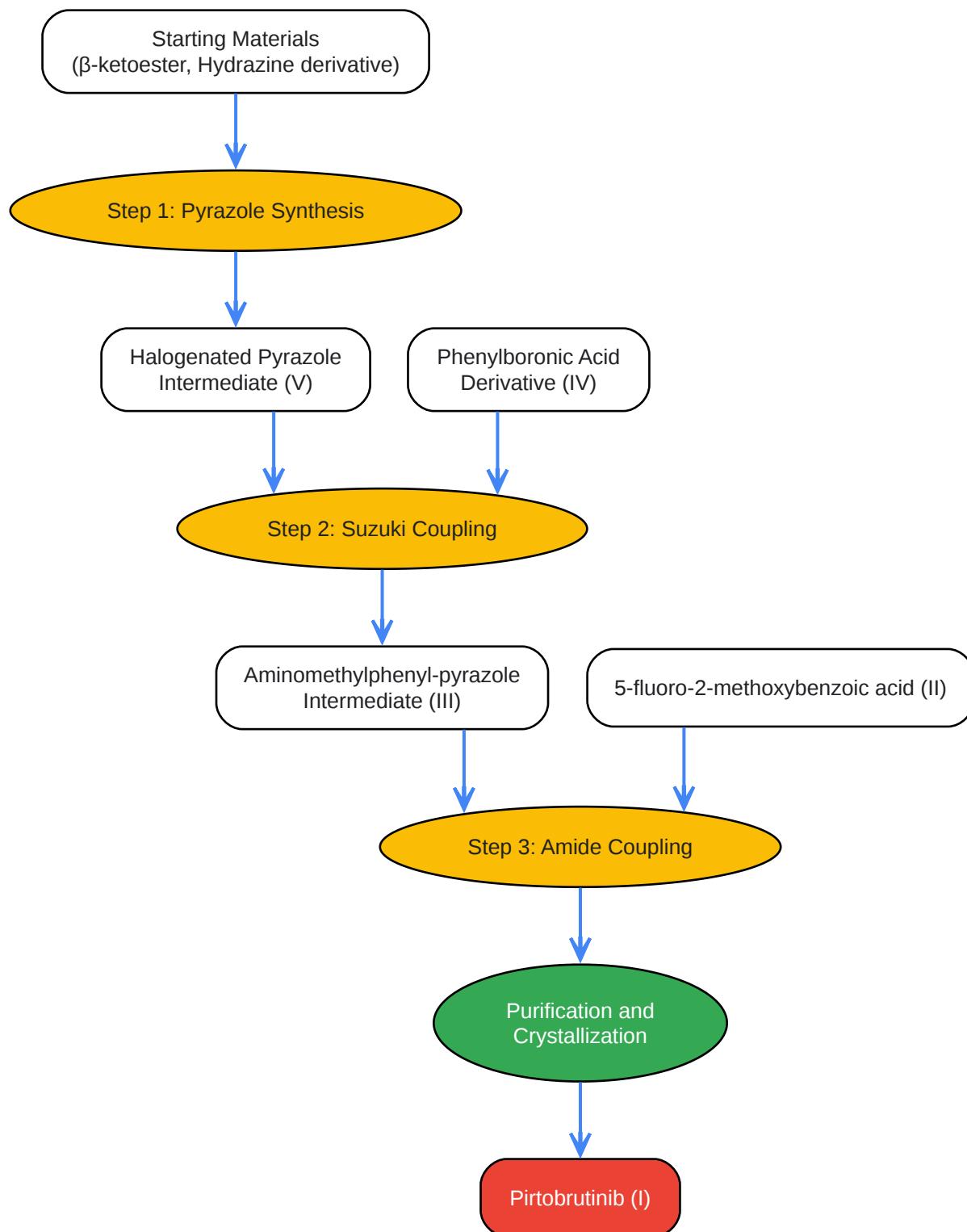
Mechanism of Action and Signaling Pathway

Pirtobrutinib functions as a potent and selective inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[\[3\]](#) Unlike first and second-generation BTK inhibitors which form a covalent bond with a cysteine residue (C481) in the active site of BTK, **pirtobrutinib** binds non-covalently.[\[5\]](#) This reversible binding mode allows it to be effective against BTK enzymes that have acquired mutations at the C481 residue, a common mechanism of resistance to covalent inhibitors.[\[3\]](#)[\[5\]](#)

The BCR signaling pathway is essential for the proliferation, survival, and differentiation of B-cells. Upon antigen binding to the B-cell receptor, a cascade of downstream signaling events is

initiated, with BTK playing a pivotal role. By inhibiting BTK, **pirtobrutinib** effectively blocks this signaling cascade, leading to decreased B-cell proliferation and survival.



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References

- 1. Pirtobrutinib - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]
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